molecular formula C17H14N2O2 B5539705 N-(6-methoxyquinolin-8-yl)benzamide

N-(6-methoxyquinolin-8-yl)benzamide

Cat. No.: B5539705
M. Wt: 278.30 g/mol
InChI Key: FNEQKVVRNZUWQD-UHFFFAOYSA-N
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Description

N-(6-methoxyquinolin-8-yl)benzamide is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and drug discovery. It is built around a 6-methoxyquinolin-8-ylamine scaffold , a structure recognized for its diverse biological activities. This core quinoline motif is a key structural element in several pharmacologically active compounds, most notably the antimalarial drug Primaquine (which is N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine) . The benzamide derivative offered here serves as a valuable building block or intermediate for researchers developing novel molecules. It can be utilized in the synthesis of more complex target compounds or employed in structure-activity relationship (SAR) studies to explore and optimize interactions with biological targets. The synthesis and handling of such specialized compounds can present challenges, particularly if the molecule exhibits hydrophobic properties that affect solubility . Therefore, this product is supplied to support advanced chemical and biological research. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-methoxyquinolin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-14-10-13-8-5-9-18-16(13)15(11-14)19-17(20)12-6-3-2-4-7-12/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEQKVVRNZUWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxyquinolin-8-yl)benzamide typically involves the functionalization of the quinoline ring. One common method is the bromination of 6-methoxyquinoline followed by a coupling reaction with benzamide. The bromination is often carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as copper(II) bromide. The coupling reaction can be facilitated by palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxyquinolin-8-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinoline N-oxide derivative.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Properties : N-(6-methoxyquinolin-8-yl)benzamide has demonstrated significant cytotoxicity against various cancer cell lines. Research indicates that compounds similar to this one can inhibit specific cellular pathways involved in cancer proliferation and survival, positioning them as potential candidates for cancer therapy.
  • Antimicrobial Activity : The compound has been investigated for its antimicrobial properties. Studies have shown that quinoline derivatives exhibit activity against a range of pathogens, including bacteria and fungi. For instance, derivatives have been screened for antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with promising results .
  • Antimalarial Effects : The quinoline core is well-known for its antimalarial activity. This compound may contribute to the development of new treatments for malaria by targeting Plasmodium species.

Biological Research

  • Enzyme Inhibition : this compound is being explored as an enzyme inhibitor. Its ability to bind to active sites of enzymes involved in disease pathways could lead to significant therapeutic interventions. Studies employing molecular docking simulations have elucidated binding interactions with specific kinases implicated in cancer.
  • Fluorescent Probes : The compound's structural features make it suitable for use as a fluorescent probe in biological assays, allowing researchers to visualize cellular processes in real-time.

Industrial Applications

  • Material Science : this compound has potential applications in developing materials with specific electronic or optical properties. Its derivatives can be utilized in organic electronics or as catalysts in various industrial processes.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting their potential as lead compounds in drug discovery programs targeting oncology.
  • Antimicrobial Screening : Another research project focused on evaluating the antimicrobial efficacy of this compound against several pathogens. Results indicated substantial activity against Mycobacterium smegmatis, highlighting its potential role in developing new antimicrobial agents .
  • Enzyme Inhibition Studies : Recent investigations into the binding affinity of this compound with specific kinases revealed promising results that could pave the way for novel therapeutic strategies against diseases characterized by aberrant kinase activity.

Mechanism of Action

The mechanism of action of N-(6-methoxyquinolin-8-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The methoxy group and benzamide moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural and Functional Comparison of Benzamide Derivatives
Compound Name Core Structure Key Substituents Biological Activity
N-(6-Methoxyquinolin-8-yl)benzamide Quinoline 6-OCH₃, 8-benzamide Hypothesized HAT modulation
N-(2-Nitrophenyl)benzamide Benzamide 2-NO₂ on phenyl ring Antimicrobial, structural studies
CTPB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide) Benzamide 4-Cl, 3-CF₃, 2-OEt, 6-pentadecyl p300 HAT activation
N-(5-Amino-6-methylsulfanylquinolin-8-yl)acetamide Quinoline 5-NH₂, 6-SCH₃, 8-acetamide Unspecified (structural analog)

Key Observations:

  • Electronic Effects: The methoxy group in N-(6-methoxyquinolin-8-yl)benzamide is electron-donating, contrasting with the electron-withdrawing nitro group in N-(2-nitrophenyl)benzamide. This difference may alter binding affinities to biological targets, such as enzymes involved in epigenetic regulation .
  • However, the bulky pentadecyl chain in CTPB may improve lipid bilayer interaction, favoring membrane-bound targets .

Crystallographic and Conformational Insights

  • Planarity and Intramolecular Interactions: N-(2-Nitrophenyl)benzamide () exhibits a near-planar conformation with intramolecular N–H···O hydrogen bonding. By contrast, the quinoline core in this compound may introduce torsional strain, reducing planarity and affecting packing in crystalline states .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(6-methoxyquinolin-8-yl)benzamide, and how can reaction efficiency be optimized?

  • The compound can be synthesized via amide coupling between 6-methoxyquinolin-8-amine and benzoyl chloride derivatives. Key optimization strategies include:

  • Catalyst selection : Use of coupling agents like HATU or EDCI in anhydrous DMF or CH₂Cl₂ to minimize side reactions.
  • Temperature control : Maintaining reactions at 0–25°C to prevent decomposition of the quinoline moiety.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) to isolate the product efficiently .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Key signals include:

  • A singlet for the methoxy group (~δ 3.9 ppm in ¹H NMR).
  • Aromatic protons from quinoline (δ 7.5–8.9 ppm) and benzamide (δ 7.3–7.6 ppm).
    • IR : Stretching bands for amide C=O (~1650 cm⁻¹) and quinoline C=N (~1600 cm⁻¹).
    • HRMS : Molecular ion peak at m/z 307.1215 (C₁₈H₁₅N₂O₂⁺) with isotopic pattern matching the molecular formula .

Q. What crystallographic tools and validation metrics are critical for determining the crystal structure of this compound?

  • Software : Use SHELXL for refinement and WinGX for data integration.
  • Validation :

  • Check R-factor convergence (<5% for high-resolution data).
  • Analyze residual electron density maps (<0.5 eÅ⁻³) to confirm absence of disorder.
  • Validate geometry using PLATON/ADDSYM to detect symmetry mismatches .

Advanced Research Questions

Q. How can contradictory reaction outcomes in copper-mediated C–H functionalization of N-(quinolin-8-yl)benzamide derivatives be resolved?

  • Divergent products (e.g., methoxylation vs. chlorination) arise from competing mechanisms:

  • Organometallic pathway (basic conditions): Directed C–H activation via Cu(II)-amide coordination.
  • Radical pathway (acidic conditions): Single-electron transfer (SET) leading to non-directed halogenation.
    • Resolution :
  • Use mechanistic probes (radical traps like TEMPO) to identify dominant pathways.
  • Adjust pH and ligand (e.g., pyridine vs. acetate) to favor desired mechanisms .

Q. What strategies enhance regioselectivity in remote C–H sulfonylation or halogenation of N-(quinolin-8-yl)benzamide derivatives?

  • Directing group engineering : Modify the benzamide substituents to sterically or electronically bias the reaction site.
  • Catalyst tuning : Use Cu(II)/Ag(I) co-catalysts with sodium sulfinates for sulfonylation at C5 (yields >85%).
  • Solvent effects : Polar aprotic solvents (e.g., DCE) improve electrophilic halogenation selectivity at C7 .

Q. How do substituents on the benzamide or quinoline moieties influence the biological activity of this compound derivatives?

  • Structure-Activity Relationship (SAR) :

  • Quinoline modifications : Electron-donating groups (e.g., -OCH₃ at C6) enhance binding to PARP-1 (IC₅₀ < 50 nM).
  • Benzamide substitutions : Fluorination at the para position increases metabolic stability (t₁/₂ > 6 h in microsomes).
    • Assay design : Use competitive fluorescence polarization assays to quantify PARP-1 inhibition .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies involving this compound derivatives?

  • Probit analysis : Fit sigmoidal curves (e.g., using SPSS or GraphPad Prism) to calculate IC₅₀/IC₈₀ values.
  • Error handling : Apply Welch’s correction for heteroscedastic data and report 95% confidence intervals .

Q. How can computational modeling predict the binding modes of this compound to therapeutic targets like PARP-1?

  • Docking tools : Use AutoDock Vina with PARP-1 crystal structures (PDB: 4UND).
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
  • Pharmacophore mapping : Identify critical H-bond donors (quinoline N) and π-π stacking (benzamide) interactions .

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